![molecular formula C14H16FNO3S B2428901 1-(3-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)methanesulfonamide CAS No. 1798525-77-5](/img/structure/B2428901.png)
1-(3-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)methanesulfonamide
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Description
1-(3-fluorophenyl)-N-(1-(furan-3-yl)propan-2-yl)methanesulfonamide, also known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Catalytic Applications
- Chiral Phosphine-Catalyzed Construction : A study by Jiang, Shi, and Shi (2008) demonstrated the use of chiral phosphine in the allylic substitutions of MBH acetates, a process relevant for the synthesis of gamma-butenolides. This process highlights the role of related chemical structures in catalytic applications, particularly in enantioselective synthesis Chiral phosphine-catalyzed enantioselective construction of gamma-butenolides through substitution of Morita-Baylis-Hillman acetates with 2-trimethylsilyloxy furan..
Crystallographic and Structural Analysis
- Structural Study of Nimesulide Derivatives : Dey et al. (2015) conducted a structural study on nimesulide derivatives, which are closely related chemically. This study involved X-ray powder diffraction and analysis of intermolecular interactions, demonstrating the significance of such compounds in understanding molecular geometry and intermolecular forces Structural study of three nimesulidetriazole derivatives using X-ray powder diffraction: effect of substitution on supramolecular assembly..
Synthesis and Characterization
Darunavir Analogue Synthesis : Bommena et al. (2015) reported on the synthesis of a darunavir analogue, a process involving multiple synthetic steps and highlighting the role of similar chemical structures in complex organic synthesis. This study emphasizes the importance of such compounds in medicinal chemistry and drug development Design, synthesis and spectral characterization of darunavir analogue..
HMG-CoA Reductase Inhibitors : A study by Watanabe et al. (1997) explored the synthesis and biological activity of methanesulfonamide derivatives as HMG-CoA reductase inhibitors. This research provides insight into the potential therapeutic applications of similar compounds Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors..
Photophysical Studies
- Chalcone Derivatives' Photophysical Properties : Kumari et al. (2017) conducted a study on the solvatochromic effects on absorption and fluorescence spectra of chalcone derivatives, highlighting the importance of similar chemical structures in understanding their photophysical properties Effect of solvent polarity on the photophysical properties of chalcone derivatives..
properties
IUPAC Name |
1-(3-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3S/c1-11(7-12-5-6-19-9-12)16-20(17,18)10-13-3-2-4-14(15)8-13/h2-6,8-9,11,16H,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBLXOJGYVPJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide |
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